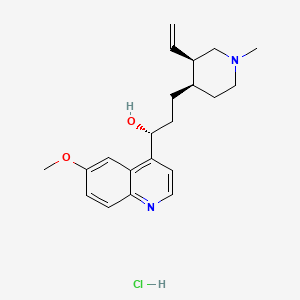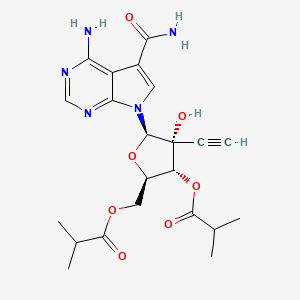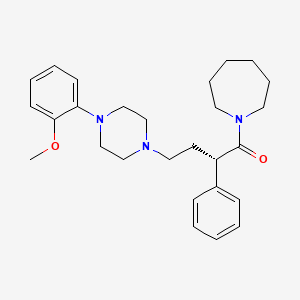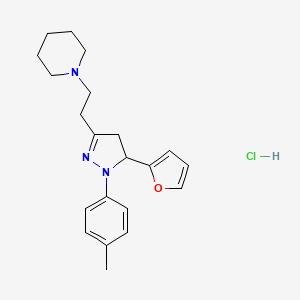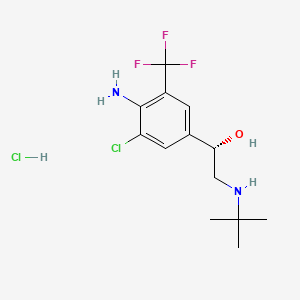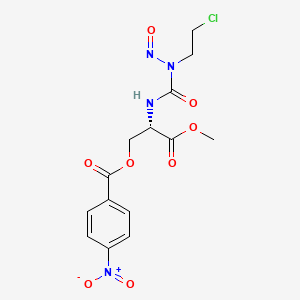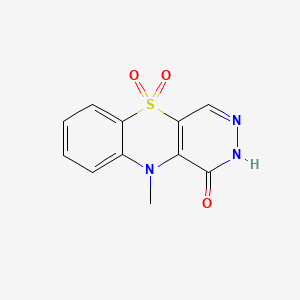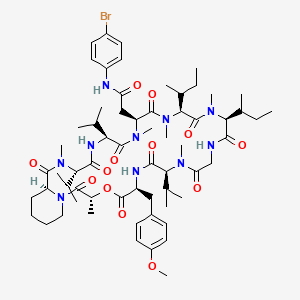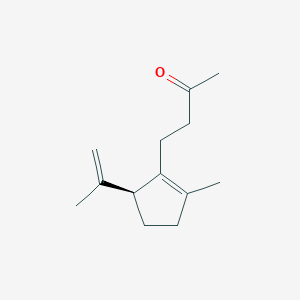
4-((5S)-2-Methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5S)-2-Methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one is a complex organic compound with a unique structure that includes a cyclopentene ring and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5S)-2-Methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one typically involves multiple steps, starting with the formation of the cyclopentene ring One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring
Industrial Production Methods
Industrial production of this compound may involve the use of solid acid catalysts to enhance the efficiency and selectivity of the reactions. For example, acid-activated Montmorillonite clay has been used as a catalyst in the alkylation of phenol with 4-hydroxybutan-2-one . This method offers high conversion rates and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((5S)-2-Methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-((5S)-2-Methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its distinct chemical properties.
Mechanism of Action
The mechanism by which 4-((5S)-2-Methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to participate in various biochemical reactions, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
2-Butanone: A simpler ketone with similar reactivity but lacking the cyclopentene ring.
4-Hydroxy-2-butanone: Contains a hydroxyl group, making it more reactive in certain conditions.
Methyl ethyl ketone: Another ketone with similar properties but different applications.
Uniqueness
What sets 4-((5S)-2-Methyl-5-prop-1-en-2-ylcyclopenten-1-yl)butan-2-one apart is its unique combination of a cyclopentene ring and a butanone moiety. This structure provides distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
38231-13-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]butan-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)12-7-5-10(3)13(12)8-6-11(4)14/h12H,1,5-8H2,2-4H3/t12-/m0/s1 |
InChI Key |
DMGPXLFAXQJGKK-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C([C@@H](CC1)C(=C)C)CCC(=O)C |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


